molecular formula C12H6Cl4 B1580605 2,3',4,5'-Tetrachlorobiphenyl CAS No. 73575-52-7

2,3',4,5'-Tetrachlorobiphenyl

Cat. No. B1580605
CAS RN: 73575-52-7
M. Wt: 292 g/mol
InChI Key: KTTXLLZIBIDUCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of 2,3’,4,5’-Tetrachlorobiphenyl is C12H6Cl4 . The structure consists of two benzene rings (biphenyl) with four chlorine atoms attached at the 2, 3, 4, and 5 positions .


Chemical Reactions Analysis

One study discusses the dechlorination of 2,3,4,5-tetrachlorobiphenyl (PCB 61) by low-voltage electric fields in the presence of iron oxides . The addition of iron oxides significantly enhanced the rate and extent of 2,3,4,5-tetrachlorobiphenyl (PCB 61) transformation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3’,4,5’-Tetrachlorobiphenyl include a molecular weight of 291.99 and a molecular formula of C12H6Cl4 .

Scientific Research Applications

Environmental Contaminant

2,3’,4,5’-Tetrachlorobiphenyl is classified as a persistent organic pollutant (POP). These compounds resist degradation through photolytic, biological, or chemical processes. As a result, they persist in the environment, bioaccumulate in animal tissues, and biomagnify in food chains. Their impact on health and ecosystems is a major concern .

Endocrine Disruption

This compound acts as an endocrine disruptor , interfering with the functions of the endocrine (hormone) system. Endocrine disruptors can lead to adverse effects on reproductive health, development, and metabolism. Research on 2,3’,4,5’-Tetrachlorobiphenyl’s endocrine-disrupting properties is crucial for understanding its impact on human health .

Environmental Monitoring

Efficient detection methods are essential for environmental protection. Researchers have explored using aptamer sensors to rapidly and sensitively detect 2,3’,4,5’-Tetrachlorobiphenyl in environmental samples. Such monitoring helps assess contamination levels and informs mitigation strategies .

Biodegradation Studies

Understanding the microbial breakdown of PCBs is vital for remediation efforts. Anaerobic cultures enriched from different sediments have been studied for their ability to reductively dechlorinate 2,3’,4,5’-Tetrachlorobiphenyl. These studies provide insights into potential bioremediation strategies for PCB-contaminated sites .

Analytical Methods Development

Researchers have developed analytical techniques for detecting PCBs in environmental matrices. For instance, accelerated solvent extraction coupled with GC-MS/MS has been used to quantify 2,3’,4,5’-Tetrachlorobiphenyl in soils and solid waste. These methods aid in assessing contamination levels and tracking remediation progress .

Health Risk Assessment

Studying the toxicological effects of 2,3’,4,5’-Tetrachlorobiphenyl is essential for health risk assessment. Research investigates its impact on various biological systems, including carcinogenicity, immunotoxicity, and developmental toxicity. Such assessments guide regulatory decisions and public health policies .

Safety and Hazards

Safety data sheets suggest that exposure to 2,3’,4,5’-Tetrachlorobiphenyl should be avoided. It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition when handling this compound .

Future Directions

Future research could focus on the development of more sensitive and specific methods for detecting 2,3’,4,5’-Tetrachlorobiphenyl in the environment . Additionally, further studies could investigate the role of other active compounds in the environment on the bioelectrochemical dechlorination of PCBs .

properties

IUPAC Name

1,3-dichloro-5-(2,4-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-8-1-2-11(12(16)6-8)7-3-9(14)5-10(15)4-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTXLLZIBIDUCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074214
Record name 2,3',4,5'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3',4,5'-Tetrachlorobiphenyl

CAS RN

73575-52-7
Record name 2,3',4,5'-Tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073575527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3',4,5'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3',4,5'-TETRACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4621AC581D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3',4,5'-Tetrachlorobiphenyl
Reactant of Route 2
Reactant of Route 2
2,3',4,5'-Tetrachlorobiphenyl
Reactant of Route 3
Reactant of Route 3
2,3',4,5'-Tetrachlorobiphenyl
Reactant of Route 4
Reactant of Route 4
2,3',4,5'-Tetrachlorobiphenyl
Reactant of Route 5
Reactant of Route 5
2,3',4,5'-Tetrachlorobiphenyl
Reactant of Route 6
Reactant of Route 6
2,3',4,5'-Tetrachlorobiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.